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molecular formula C7H10O2 B8730830 2-methylhex-4-ynoic Acid CAS No. 51577-97-0

2-methylhex-4-ynoic Acid

Cat. No. B8730830
M. Wt: 126.15 g/mol
InChI Key: YVZVHNPTRCHYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04590297

Procedure details

Diisopropylamine (26.0 g, 0.257 mmol, 3.1 eq) in 130 ml of tetrahydrofuran initially at -50° C. is treated dropwise with n-butyl-lithium (98.8 ml, 1.6M, 0.158 mol, 1.9 eq) over an 8 minute period while allowing the temperature to rise to -25° C. After 5 minutes longer at -20° C., the reaction mixture is treated dropwise with a mixture of hexamethylphosphoramide (17.8 g, 0.099 mol, 1.2 eq) and propionic acid (6.14 g, 0.083 mol, 1.0 eq) over a 7 minute period while the temperature rises to 0° C. Following addition the reaction mixture is warmed to room temperature and maintained there for 35 minutes. The contents are then cooled to 0° C. in an ice bath, treated dropwise over a 12 minute period with 1-bromo-2-butyne (11.0 g, 0.083 mol, 1.0 eq) in 8 ml of tetrahydrofuran. The temperature, which rises to 16° C. during addition, is allowed to warm to room temperature thereafter where it is maintained for 2 hours. The contents are carefully poured into 300 ml of 10% HCl with stirring (exothermic) followed by 500 ml of ether-pentane (1:1). The organic layer is separated and the aqueous phase extracted 2 more times with ether-pentane (1:1) giving 1800 ml of total extract volume. The combined extracts are washed with water 2×60 ml) and the combined organic extracts are dried over anhydrous sodium sulfate, magnesium sulfate and concentrated at reduced pressure to provide 11.1 g (over theory) of 2-methyl-4-hexynoic acid which is converted to the methyl ester by treatment with methyl iodide.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
98.8 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
6.14 g
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ether-pentane
Quantity
500 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[CH2:8]([Li])[CH2:9][CH2:10][CH3:11].CN(C)P(N(C)C)(N(C)C)=O.[C:24]([OH:28])(=[O:27])[CH2:25][CH3:26].BrCC#CC.Cl>O1CCCC1>[CH3:26][CH:25]([CH2:8][C:9]#[C:10][CH3:11])[C:24]([OH:28])=[O:27]

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
98.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
130 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
17.8 g
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Name
Quantity
6.14 g
Type
reactant
Smiles
C(CC)(=O)O
Step Three
Name
Quantity
11 g
Type
reactant
Smiles
BrCC#CC
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Step Five
Name
ether-pentane
Quantity
500 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring (exothermic)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to -25° C
CUSTOM
Type
CUSTOM
Details
rises to 0° C
ADDITION
Type
ADDITION
Details
addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
maintained there for 35 minutes
Duration
35 min
TEMPERATURE
Type
TEMPERATURE
Details
The contents are then cooled to 0° C. in an ice bath
ADDITION
Type
ADDITION
Details
The temperature, which rises to 16° C. during addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
where it is maintained for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted 2 more times with ether-pentane (1:1)
CUSTOM
Type
CUSTOM
Details
giving 1800 ml of total extract volume
WASH
Type
WASH
Details
The combined extracts are washed with water 2×60 ml) and the combined organic extracts
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
are dried over anhydrous sodium sulfate, magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC(C(=O)O)CC#CC
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g
YIELD: CALCULATEDPERCENTYIELD 106%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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